Molecular Weight Reduction of 50.06 Da vs. Benzofuran Analog Enables Improved Ligand Efficiency Metrics in Fragment-Based Screening
The target compound (MW 288.30) is 50.06 Da lighter than the benzofuran analog N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide (MW 338.36) . This mass reduction is substantial for oxalamide-based hit and lead series; for a hypothetical target affinity of IC50 = 1 μM (pIC50 = 6.0) for both compounds, the target yields a Ligand Efficiency (LE = 1.4 × pIC50 / N_heavy_atoms) of approximately 0.40 vs. approximately 0.33 for the benzofuran analog (assuming N_heavy = 21 and 25, respectively), a ~21% improvement . This advantage persists across any equipotent scenario.
| Evidence Dimension | Ligand Efficiency (LE), calculated for equipotent IC50 = 1 μM scenario |
|---|---|
| Target Compound Data | Calculated LE ≈ 0.40 kcal/mol per heavy atom (MW 288.30, estimated 21 heavy atoms, pIC50 = 6.0) |
| Comparator Or Baseline | N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide: calculated LE ≈ 0.33 kcal/mol per heavy atom (MW 338.36, estimated 25 heavy atoms, pIC50 = 6.0) |
| Quantified Difference | Approximately 21% higher LE for the target compound under equipotent assumption |
| Conditions | Fragment-based screening and lead optimization programs; IC50 = 1 μM hypothetical equipotent scenario |
Why This Matters
In fragment-based library procurement, the lower molecular weight of the target compound provides a superior starting point for lead optimization, as it allows greater scope for subsequent chemical elaboration without exceeding drug-like molecular weight thresholds.
